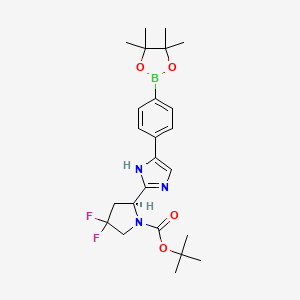

tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-4,4-difluoro-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32BF2N3O4/c1-21(2,3)32-20(31)30-14-24(26,27)12-18(30)19-28-13-17(29-19)15-8-10-16(11-9-15)25-33-22(4,5)23(6,7)34-25/h8-11,13,18H,12,14H2,1-7H3,(H,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPZZYQXXCTPTE-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CC(CN4C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CC(CN4C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32BF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine core, followed by the introduction of the difluoro and imidazolyl groups. The final steps involve the formation of the tert-butyl ester and the dioxaborolane moiety. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the boronate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of high-throughput screening to identify the most efficient catalysts and reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-4,4-difluoro-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound features multiple functional groups:

- Difluorinated moiety : Enhances lipophilicity and potentially increases biological activity.

- Boron-containing group : Often used in medicinal chemistry for its ability to form stable complexes with various biological targets.

Medicinal Chemistry

Drug Development : The compound's unique structure makes it a candidate for developing novel pharmaceuticals. Its difluoro and boron functionalities can enhance the binding affinity to target proteins or enzymes.

Case Study : Research has shown that compounds with similar structures exhibit potent activity against various cancer cell lines due to their ability to modulate signaling pathways involved in cell proliferation and survival. For instance, the incorporation of difluorinated groups has been linked to improved metabolic stability and bioavailability in drug candidates targeting kinases.

Material Science

Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its boron content may facilitate the formation of boron-containing polymers that exhibit unique thermal and mechanical properties.

Case Study : In studies focusing on boron-based polymers, it has been demonstrated that incorporating such compounds can lead to materials with enhanced flame retardancy and mechanical strength. This is particularly valuable in industries requiring high-performance materials.

Chemical Synthesis

Reagent in Organic Synthesis : The compound serves as an important reagent in various organic reactions, including cross-coupling reactions due to its boronic ester functionality.

Case Study : In synthetic organic chemistry, tert-butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been employed in Suzuki-Miyaura coupling reactions to form biaryl compounds that are pivotal in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The difluoro and imidazolyl groups contribute to its binding affinity and specificity for certain biological targets, potentially disrupting key pathways involved in disease processes .

Comparison with Similar Compounds

Key Structural Features

The target compound is distinguished by its fluorinated pyrrolidine core and boronate ester functionality. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Functional Implications

- Boronate Ester Utility : The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound and analogs (e.g., 905273-91-8, 956136-85-9) enables their use in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . This contrasts with imidazole derivatives lacking boronate esters (e.g., 5{87}–5{90}), which are typically employed as enzyme inhibitors or peptide intermediates .

- Fluorination Effects: The 4,4-difluoro substitution on the pyrrolidine core in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 905273-91-8). Fluorine atoms reduce oxidative degradation and improve membrane permeability .

- Protecting Group Stability : The tert-butyl carbamate group in the target compound offers superior stability under acidic conditions compared to the tert-butoxy groups in 5{87}–5{90}, which may hydrolyze more readily .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester exhibits high reactivity in Suzuki-Miyaura couplings, achieving yields >80% with aryl halides under Pd catalysis . Non-fluorinated analogs (e.g., 905273-91-8) show similar reactivity but may require higher catalyst loading due to reduced electronic effects.

Biological Activity

tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. 1007882-13-4) is a complex organic compound with potential biological activities that warrant investigation. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Research indicates that this compound may interact with specific biological targets, particularly in the context of parasitic infections. For instance, studies have explored its efficacy against Trypanosoma brucei, where it demonstrated promising activity by inhibiting N-myristoyltransferase (NMT), a critical enzyme for the survival of the parasite .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant potency against T. brucei with an IC50 value around 0.1 μM . This level of activity suggests a high degree of selectivity over human NMT1, which is crucial for minimizing potential side effects.

Cytotoxicity and Selectivity

The compound's cytotoxicity was evaluated in various human cell lines including MRC-5 fibroblasts. Notably, it showed a favorable selectivity index, indicating that while it is effective against T. brucei, it exhibits reduced toxicity towards human cells . This selectivity is essential for developing therapeutic agents that target parasites without harming the host.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses adequate stability in microsomal turnover assays, with a clearance rate indicating potential for sustained therapeutic effects in vivo .

Study 1: Efficacy Against Trypanosomiasis

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their trypanocidal activity. The lead compound showed significant inhibition of T. brucei proliferation in culture with minimal cytotoxic effects on human cells .

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the imidazole ring and pyrrolidine backbone could enhance biological activity. Compounds with additional methyl substitutions on the pyrrole moiety exhibited improved potency against T. brucei .

Table: Summary of Biological Activities

| Activity Type | Target Organism | IC50 Value | Selectivity Index |

|---|---|---|---|

| Trypanocidal | Trypanosoma brucei | ~0.1 μM | High |

| Cytotoxicity | MRC-5 Cells | >10 μM | Favorable |

| Microsomal Stability | Human Liver Microsomes | Cint 4.2 mL/min/g | Good |

Q & A

Q. Can this compound act as a bifunctional catalyst in asymmetric synthesis?

- Methodological Answer : The boron center may coordinate to Lewis acids (e.g., Ti(OiPr)), while the imidazole nitrogen acts as a Lewis base. Testing in aldol or Mannich reactions (with chiral aldehydes) assesses catalytic efficiency. Enantioselectivity is measured via HPLC with chiral columns .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental binding data?

Q. What causes low yields in Suzuki coupling steps, and how can this be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.